molecular formula C8H10N2O B2859985 3-PYRIDIN-2-YLOXETAN-3-AMINE CAS No. 1259680-51-7

3-PYRIDIN-2-YLOXETAN-3-AMINE

Cat. No.: B2859985
CAS No.: 1259680-51-7
M. Wt: 150.181
InChI Key: JQBFKBADOCVRJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, which constructs C–N bonds in highly functional organic compounds . Another approach involves the use of intermediates like (S)-N,N-dibenzyl-l-(oxetan-2-yl)methanamine, which undergoes further reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for 3-PYRIDIN-2-YLOXETAN-3-AMINE are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-PYRIDIN-2-YLOXETAN-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Mechanism of Action

The mechanism of action of 3-PYRIDIN-2-YLOXETAN-3-AMINE involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which play a crucial role in its biological activity. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PYRIDIN-2-YLOXETAN-3-AMINE is unique due to the presence of both the pyridine and oxetane rings, which impart distinct chemical and biological properties. The combination of these rings enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

3-pyridin-2-yloxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8(5-11-6-8)7-3-1-2-4-10-7/h1-4H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBFKBADOCVRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259680-51-7
Record name 3-(pyridin-2-yl)oxetan-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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